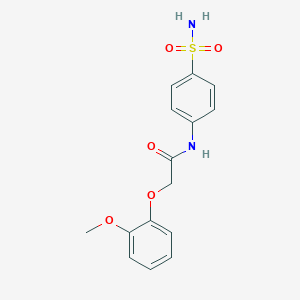
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as MPSP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide inhibits CA IX by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for tumor growth and survival. The inhibition of CA IX by this compound results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CA IX. Inhibition of CA IX results in a decrease in tumor pH, which leads to a reduction in tumor growth and metastasis. This compound has also been shown to induce apoptosis in cancer cells and reduce angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments are its potency and selectivity for CA IX. This compound has been shown to be a potent inhibitor of CA IX with an IC50 value of 0.1 μM. This compound has also been shown to be selective for CA IX over other carbonic anhydrase isoforms. The limitations of using this compound in lab experiments are its solubility and stability. This compound has low solubility in water, which can limit its use in certain experiments. This compound is also unstable in acidic conditions, which can affect its potency.
Direcciones Futuras
There are several future directions for the use of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of CA IX. Another direction is the use of this compound as a diagnostic tool for imaging of CA IX expression in tumors. This compound can also be used in combination with other cancer therapies to enhance their efficacy. Finally, the use of this compound in clinical trials for the treatment of cancer is a promising future direction.
Métodos De Síntesis
The synthesis method of 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-methoxyphenol with chloroacetyl chloride to obtain 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to obtain this compound. The purity of the compound can be checked using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively used in scientific research as a potent inhibitor of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CA IX has been shown to reduce tumor growth and metastasis. This compound has also been used as a fluorescent probe for imaging of CA IX expression in tumors.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-4-2-3-5-14(13)22-10-15(18)17-11-6-8-12(9-7-11)23(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNEIJZWUQUDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411550.png)
![N-benzyl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411551.png)
![N-(4-bromophenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B411552.png)
![2-[2-chloro(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B411553.png)
![Ethyl 2-({[5-chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411555.png)
![N-benzyl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411556.png)
![N-(4-iodophenyl)-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B411557.png)
![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-(2-ethylphenyl)acetamide](/img/structure/B411558.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411560.png)
![N-(2-chlorophenyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411561.png)
![2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411563.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411565.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411568.png)
![N-allyl-2-[(methylsulfonyl)-4-phenoxyanilino]acetamide](/img/structure/B411570.png)